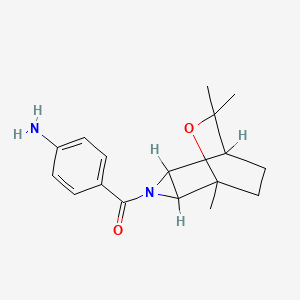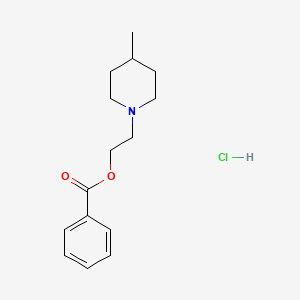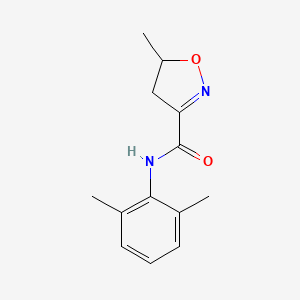
4,5-Dihydro-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the 2,6-dimethylphenyl group and the 5-methyl group adds to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an α,β-unsaturated carbonyl compound, with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
4,5-Dihydro-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide can be compared with other similar compounds, such as:
N-(2,6-Dimethylphenyl)-4,5-dihydro-2-oxazolamine: This compound shares a similar structure but has an oxazolamine ring instead of an isoxazole ring.
2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole: This compound features an imidazole ring and acts on alpha-adrenergic receptors.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties
Eigenschaften
CAS-Nummer |
130402-94-7 |
|---|---|
Molekularformel |
C13H16N2O2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H16N2O2/c1-8-5-4-6-9(2)12(8)14-13(16)11-7-10(3)17-15-11/h4-6,10H,7H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
AXMJHTHFYVSXMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=NO1)C(=O)NC2=C(C=CC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


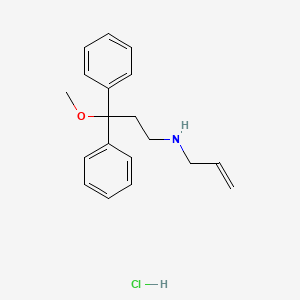


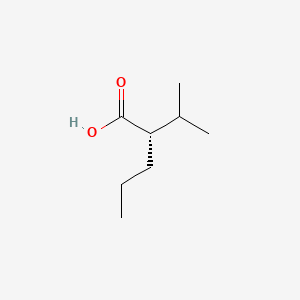
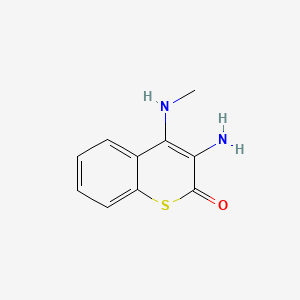
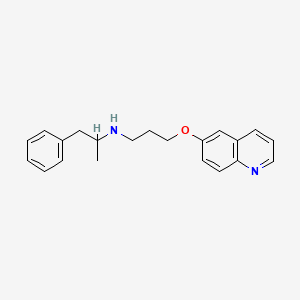
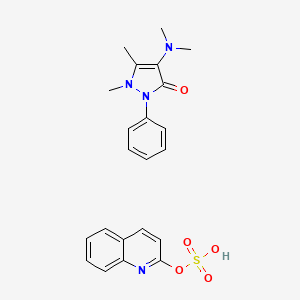

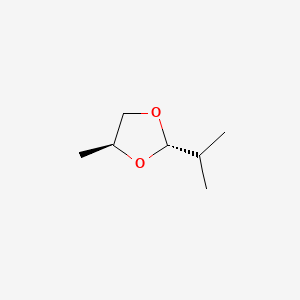
![10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride](/img/structure/B12732857.png)
